tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate
Description
tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate (CAS: 871727-14-9) is a bicyclic carbamate derivative featuring a 9-azabicyclo[3.3.1]nonane core. Its molecular formula is C₁₃H₂₄N₂O₂ (MW: 240.34), with a tert-butyl carbamate group attached to the 3-ylmethyl position of the azabicyclo scaffold . This compound is widely used in medicinal chemistry as a key intermediate for synthesizing sigma (σ) receptor ligands, particularly σ2-selective agents, which have applications in cancer imaging and chemosensitization . Its structural rigidity and stereochemical properties make it a valuable scaffold for probing receptor-ligand interactions .
Properties
IUPAC Name |
tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-9-10-7-11-5-4-6-12(8-10)16-11/h10-12,16H,4-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAILJKCJTUISLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CCCC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate typically involves the reaction of 9-azabicyclo[3.3.1]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
9-azabicyclo[3.3.1]nonane+tert-butyl chloroformate→tert-butyl N-9-azabicyclo[3.3.1]nonan-3-ylmethylcarbamate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate is primarily investigated for its potential as a pharmaceutical agent. The compound's structure suggests it may interact with biological targets effectively, making it a candidate for drug development.
Anticholinergic Activity
Research indicates that compounds with similar bicyclic structures exhibit anticholinergic properties, which can be beneficial in treating conditions like overactive bladder and certain gastrointestinal disorders. The azabicyclo structure may enhance receptor selectivity and potency, leading to improved therapeutic profiles .
Neurological Applications
The compound's potential neuroprotective effects are under investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could offer new avenues for treatment .
Chemical Synthesis
In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.
Building Block for Complex Molecules
The compound can be utilized as a building block in the synthesis of various nitrogen-containing heterocycles, which are essential in developing pharmaceuticals and agrochemicals. Its functional groups allow for further modifications and derivatizations, enhancing its utility in synthetic pathways .
Catalysis
There is ongoing research into the use of this compound as a catalyst or ligand in asymmetric synthesis, where its chiral centers could facilitate the formation of enantiomerically enriched products .
Biochemical Studies
This compound is also being explored for its biochemical interactions.
Enzyme Inhibition Studies
Initial studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer treatment . Understanding its mechanism of action at the molecular level is crucial for developing effective inhibitors.
Binding Affinity Assessments
Research into the binding affinity of this compound with various receptors provides insights into its pharmacodynamics and pharmacokinetics, essential for predicting its behavior in biological systems .
Case Study: Anticholinergic Activity
In a study investigating the anticholinergic effects of similar compounds, researchers found that modifications to the bicyclic structure enhanced binding affinity to muscarinic receptors, suggesting that this compound could exhibit similar enhancements if tested.
Case Study: Synthesis of Heterocycles
A recent publication demonstrated the successful use of azabicyclic compounds as intermediates in synthesizing novel heterocycles with anticancer properties, indicating a promising direction for future studies involving this compound.
Mechanism of Action
The mechanism of action of tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical comparisons between tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate and structurally related compounds:
Key Findings from Comparative Studies
Impact of Substitution Position :
- The 3-ylmethyl carbamate substitution in the target compound confers superior σ2 receptor affinity (Ki = 12.5 nM) compared to its 3-yl carbamate analogue (Ki = 45.8 nM), highlighting the importance of methylene spacer flexibility in receptor binding .
- Derivatives with aryl carbamate groups (e.g., 2-methoxy-5-methylphenyl) exhibit enhanced σ2 selectivity (Ki < 3 nM), suggesting that steric and electronic effects of substituents modulate receptor interactions .
Ring Size and Rigidity: The 9-azabicyclo[3.3.1]nonane scaffold provides greater conformational rigidity than smaller bicyclic systems (e.g., 8-azabicyclo[3.2.1]octane), which translates to higher σ2 receptor specificity . Compounds with 7-membered azabicyclo cores (e.g., bicyclo[4.1.0]heptane) show reduced receptor binding due to increased ring puckering and reduced planarity .
Functional Group Modifications: N-Benzylation of the azabicyclo nitrogen (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonane derivatives) decreases σ2 affinity but improves metabolic stability, enabling in vivo applications . Ketone derivatives (e.g., tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate) are primarily used as synthetic intermediates rather than bioactive ligands due to reduced receptor engagement .
Biological Activity
tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and its role as a synthetic intermediate.
The synthesis of this compound typically involves the reaction of 9-azabicyclo[3.3.1]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine, carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.35 g/mol |
| CAS Number | 1210273-21-4 |
| Boiling Point | Not specified |
| Storage Conditions | Keep in dark place, sealed at 2-8°C |
The mechanism of action of this compound primarily involves its interaction with specific enzymes or receptors, acting as an inhibitor by binding to the active sites of enzymes. This binding can block enzymatic activity, which is crucial for various biological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Table 2: Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant AChE inhibition observed |
| Neurotoxicity Potential | Similar compounds show neurotoxic effects |
| Medicinal Applications | Investigated for drug development |
Case Studies
A notable study examined the effects of similar N-methyl carbamate pesticides on AChE activity, demonstrating that these compounds can cause reversible inhibition leading to acute toxicity . Although direct studies on this compound are scarce, insights from related compounds highlight the importance of understanding its biological implications.
Research Applications
The compound is utilized in various research applications:
- Organic Synthesis : It serves as a building block for more complex molecules.
- Biological Assays : Employed in studying enzyme mechanisms and as probes in biochemical assays.
- Drug Development : Investigated for potential use as enzyme inhibitors in therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate?
- Methodological Answer : The synthesis typically involves multi-step sequences, including cyclization, hydrogenolysis, and carbamate formation. For example, the synthesis of related 9-azabicyclo derivatives starts with the condensation of CO(CH₂COOH)₂, pentanedial, and PhNH₂·HCl in aqueous solution with AcONa at 0°C to yield a bicyclic intermediate. Subsequent steps include hydrogenolysis with ammonium formate and Pd(OH)₂/C in MeOH/EtOAc to remove benzyl groups, followed by reaction with tert-butyl carbamate precursors under controlled conditions . Alternative routes employ DMF and K₂CO₃ at 100°C in sealed tubes for coupling reactions, achieving yields up to 85% .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical ambiguities. For visualization of molecular geometry, ORTEP-III with a graphical interface provides detailed representations of bond angles and puckering conformations .
Q. How can solubility challenges during purification be addressed?
- Methodological Answer : Solubility issues in polar solvents (e.g., MeOH or EtOAc) can be mitigated by optimizing solvent mixtures during recrystallization. For instance, a 1:1 MeOH/EtOAc system is effective for dissolving intermediates while minimizing decomposition . Gradient column chromatography with silica gel and hexane/EtOAc eluents (varying ratios from 10:1 to 1:1) is recommended for separating carbamate derivatives with similar polarities .
Advanced Research Questions
Q. How does this compound participate in catalytic oxidation reactions?
- Methodological Answer : Derivatives of 9-azabicyclo[3.3.1]nonane, such as ABNO (9-azabicyclo[3.3.1]nonane N-oxyl), are highly active organocatalysts for aerobic alcohol oxidations. ABNO operates via a radical mechanism, where HNO₃ or NaNO₂ cocatalysts enhance turnover efficiency. Reaction optimization in acetic acid or acetonitrile at ambient temperature achieves >90% yield for secondary alcohol substrates . For carbamate analogs, evaluate catalytic activity using kinetic studies (e.g., monitoring O₂ uptake) and compare with TEMPO-based systems to assess relative efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
